molecular formula C21H17N3O2 B4310588 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

Cat. No.: B4310588
M. Wt: 343.4 g/mol
InChI Key: QWEZLAUOIJSXOS-UHFFFAOYSA-N
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Description

2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound. It belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound’s unique structure, featuring a quinoline core fused with a pyran ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of a catalyst like sodium acetate in ethanol . This process is efficient and yields the desired compound in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free reactions are often applied to enhance efficiency and reduce environmental impact . These methods aim to minimize the use of hazardous solvents and optimize reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core, leading to different functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions are typically functionalized quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE stands out due to its fused pyranoquinoline structure, which imparts unique biological activities and enhances its potential as a therapeutic agent .

This compound’s versatility and potential make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

2-amino-6-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-12-7-9-13(10-8-12)17-15(11-22)20(23)26-19-14-5-3-4-6-16(14)24(2)21(25)18(17)19/h3-10,17H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEZLAUOIJSXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 4
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

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